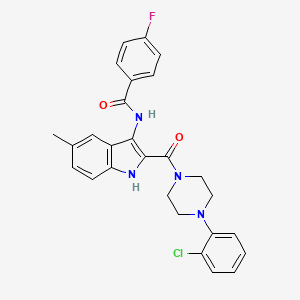

N-(2-(4-(2-氯苯基)哌嗪-1-羰基)-5-甲基-1H-吲哚-3-基)-4-氟苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "N-(2-(4-(2-chlorophenyl)piperazine-1-carbonyl)-5-methyl-1H-indol-3-yl)-4-fluorobenzamide" is a structurally complex molecule that likely serves as a ligand for neurological receptors. While the provided papers do not directly discuss this exact compound, they do provide insights into similar compounds with related structures and their interactions with dopamine receptors, which could be relevant for understanding the pharmacological profile of the compound .

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including alkylation, acidulation, reduction of nitro groups, and hydrolysis, as described in the synthesis of 1-(2,3-dichlorophenyl)piperazine . The synthesis of benzamide derivatives, as seen in the preparation of N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, involves structural modifications to improve receptor affinity and selectivity . These methods could potentially be applied to the synthesis of "N-(2-(4-(2-chlorophenyl)piperazine-1-carbonyl)-5-methyl-1H-indol-3-yl)-4-fluorobenzamide" with appropriate modifications to the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of benzamide derivatives significantly influences their affinity and selectivity towards dopamine receptors. Structural features such as the presence of a methoxy group, the length of the alkyl chain, and the nature of the amide bond are critical for receptor binding . The presence of a fluorine atom, as seen in the synthesis of N1-3-[18F]fluoropropyl-N4-2-([3,4-dichlorophenyl]ethyl)piperazine, suggests that the compound could be used in imaging studies, such as positron emission tomography (PET) .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include alkylation, which introduces an alkyl group into a molecule, and reduction, which converts nitro groups to amines . The formation of the amide bond is a key step in creating the benzamide moiety, which is crucial for the interaction with dopamine receptors . These reactions are likely to be relevant in the synthesis of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as lipophilicity, are optimized to ensure adequate brain penetration and low nonspecific binding when targeting dopamine receptors . The introduction of halogen atoms, such as chlorine and fluorine, can affect these properties and thus the pharmacokinetic profile of the compound . The specific properties of "N-(2-(4-(2-chlorophenyl)piperazine-1-carbonyl)-5-methyl-1H-indol-3-yl)-4-fluorobenzamide" would need to be determined experimentally, but insights from related compounds suggest that careful design can lead to high receptor affinity and selectivity .

科学研究应用

神经药理学研究

该化合物已被探索其对血清素受体的亲和力和活性。在一项研究中,1-(m-氯苯基)哌嗪 (CPP),一种相关化合物,显示为大鼠脑中血清素与膜受体结合的有效抑制剂,表明其作为血清素受体激动剂的作用。这表明在研究血清素相关功能和疾病方面具有潜在应用 (Fuller 等,1981)。

用于 PET 成像的放射性配体开发

该化合物的衍生物已被研究其作为正电子发射断层扫描 (PET) 的脑成像剂的潜力。一项研究报告了合成了一种氟标记衍生物,在小鼠中显示出有希望的脑摄取,表明其作为脑 PET 成像剂的潜力 (Mou 等,2009)。

研究抗痴呆药物的机制

N-(4-乙酰基-1-哌嗪基)-对氟苯甲酰胺 (FK960),一种相关的哌嗪衍生物,被研究其对神经传递的影响,特别是其对海马神经传递的促进作用。该化合物被开发为抗痴呆药物,其对神经传递的促进作用不会遮蔽由强直性刺激诱导的增强作用,这表明了一种独特的机制,可能独立于强直性长期增强 (松山等,2000)。另一项关于 FK960 的研究表明,它增强了豚鼠海马切片中的苔藓纤维-CA3 通路中的长期增强,表明其在改善认知功能中的潜在作用 (松冈和佐藤,1998)。

药代动力学和代谢研究

相关化合物的药代动力学和代谢已在动物中得到广泛研究。其中一种化合物,法尼基蛋白转移酶抑制剂,显示出大鼠和狗在其代谢和药代动力学中的物种差异。该研究提供了对生物转化途径的见解,并预测了人类的肝清除率和半衰期,有助于药物开发过程 (辛格等,2001)。

属性

IUPAC Name |

N-[2-[4-(2-chlorophenyl)piperazine-1-carbonyl]-5-methyl-1H-indol-3-yl]-4-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24ClFN4O2/c1-17-6-11-22-20(16-17)24(31-26(34)18-7-9-19(29)10-8-18)25(30-22)27(35)33-14-12-32(13-15-33)23-5-3-2-4-21(23)28/h2-11,16,30H,12-15H2,1H3,(H,31,34) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPBLKTWQVQABAM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC(=C2NC(=O)C3=CC=C(C=C3)F)C(=O)N4CCN(CC4)C5=CC=CC=C5Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24ClFN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

491.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(4-(2-chlorophenyl)piperazine-1-carbonyl)-5-methyl-1H-indol-3-yl)-4-fluorobenzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methyl-4-propoxybenzenesulfonamide](/img/structure/B2514285.png)

![1-(6-phenylpyrimidin-4-yl)-N-(thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl)azetidine-3-carboxamide](/img/structure/B2514286.png)

![2,8-Dinitro-6,12-diphenyldibenzo[b,f][1,5]diazocine](/img/structure/B2514287.png)

![7-(4-Methylpiperazin-1-yl)-3H-pyrido[3,2-d]pyrimidin-4-one;dihydrochloride](/img/structure/B2514301.png)

![2-(5,6-dimethyl-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2514302.png)

![3-(3-Methylpyrazol-1-yl)-6-[4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyridazine](/img/structure/B2514308.png)